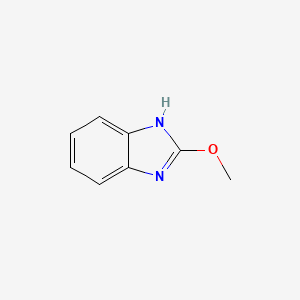

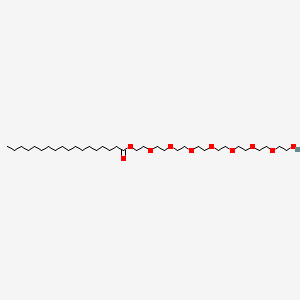

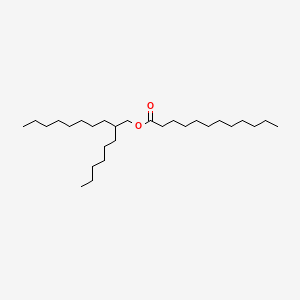

![molecular formula C11H14N2O5S B1617364 (2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid CAS No. 64527-17-9](/img/structure/B1617364.png)

(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid

Vue d'ensemble

Description

“(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid” is a type of organosulfur compound with sulfur-nitrogen bonds . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Synthesis Analysis

The synthesis of such compounds can be achieved through the oxidative coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which streamlines synthetic routes and reduces waste generation . Another method involves an acid-catalyzed intermolecular sulfenoamination reaction of alkenes with sulfonamides as the nitrogen source .Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For instance, an acid-catalyzed intermolecular sulfenoamination reaction of alkenes can be developed with sulfonamides as the nitrogen source .Applications De Recherche Scientifique

Chemical Structure and Applications

(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid is a compound characterized by the presence of a primary sulfonamide moiety, a structural motif found in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX-2 inhibitors. The sulfonamide group plays a crucial role in the pharmacological activity of these compounds, offering a wide range of therapeutic applications. Specifically, CAIs have been extensively investigated for their potential in treating conditions such as glaucoma, epilepsy, and dandruff, through the inhibition of carbonic anhydrase enzymes. Furthermore, sulfonamide-based compounds like apricoxib and pazopanib show significant antitumor activity, highlighting the versatility of the sulfonamide moiety in drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental and Analytical Research

In the environmental sciences, research on compounds such as perfluoroalkyl acids (PFAs) and their derivatives, including sulfonates and carboxylates, provides insight into the persistence and toxicology of chemical substances derived from or related to sulfonamide-based structures. These studies are vital for understanding the environmental impact, bioaccumulation, and toxicity of persistent organic pollutants. The degradation of these compounds in natural environments, their potential for bioaccumulation, and the effects on human health and wildlife are critical areas of investigation. Such research contributes to the development of environmental monitoring and protection strategies, as well as the assessment of human health risks associated with exposure to these chemicals (Lau, Butenhoff, & Rogers, 2004).

Pharmacological and Toxicological Insights

The study of sulfonamide compounds extends to the examination of their pharmacokinetics, metabolism, and potential toxicological effects. Understanding the metabolic pathways, genetic differences in metabolism, and the relationship between chemical structure and biological activity is crucial for the safe and effective use of these drugs. This includes investigations into the mechanisms of action, potential adverse effects, and the development of novel sulfonamide derivatives with improved therapeutic profiles or reduced toxicity. Such research is fundamental for the advancement of pharmacotherapy, providing a scientific basis for the development of new drugs and the optimization of existing treatments (Zhao & Pickering, 2011).

Advanced Materials and Chemical Analysis

Research on sulfonamide derivatives also encompasses the development of new materials and analytical methods. This includes the exploration of sulfonamide-based compounds in the context of chemical sensors, environmental remediation technologies, and advanced materials for various industrial applications. The unique chemical properties of sulfonamides, such as their ability to interact with a wide range of biological targets and environmental contaminants, make them valuable in the design of novel materials and analytical techniques. These applications demonstrate the interdisciplinary nature of sulfonamide research, bridging chemistry, biology, environmental science, and materials engineering (Goyal et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7(11(15)16)13-19(17,18)10-5-3-9(4-6-10)12-8(2)14/h3-7,13H,1-2H3,(H,12,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICBDQHPLNZBLY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354625 | |

| Record name | AC1LFFAO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid | |

CAS RN |

64527-17-9 | |

| Record name | AC1LFFAO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

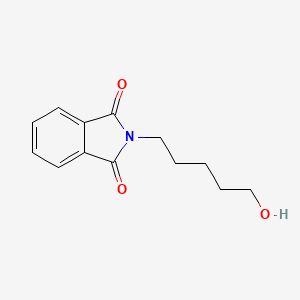

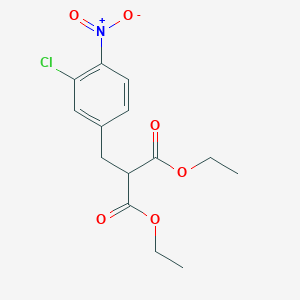

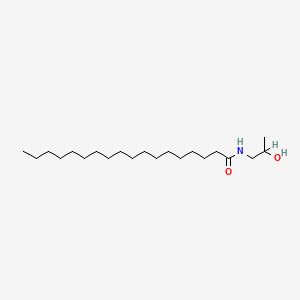

![2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid](/img/structure/B1617282.png)

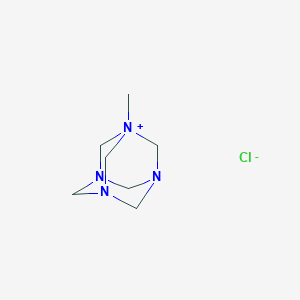

![Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1617286.png)

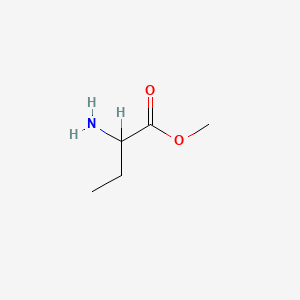

![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)

![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)